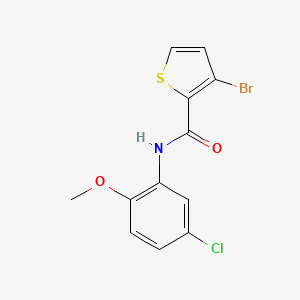

3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide

Beschreibung

3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide (molecular formula: C₁₃H₁₂BrClNO₂S) is a thiophene-based carboxamide derivative featuring a bromine atom at the 3-position of the thiophene ring and a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen . Its structural identity is confirmed by SMILES notation (CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CS2)Br) and InChIKey (GANINLBHJUMUFI-UHFFFAOYSA-N) . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive carboxamides, such as the insecticide chlorantraniliprole .

Eigenschaften

CAS-Nummer |

853314-48-4 |

|---|---|

Molekularformel |

C12H9BrClNO2S |

Molekulargewicht |

346.63 g/mol |

IUPAC-Name |

3-bromo-N-(5-chloro-2-methoxyphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9BrClNO2S/c1-17-10-3-2-7(14)6-9(10)15-12(16)11-8(13)4-5-18-11/h2-6H,1H3,(H,15,16) |

InChI-Schlüssel |

NRFJTTPWSYRUNT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CS2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-N-(5-Chlor-2-methoxyphenyl)-2-thiophencarboxamid beinhaltet typischerweise die folgenden Schritte:

Bromierung von Thiophen: Der Thiophenring wird an der dritten Position mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen(III)-bromid bromiert.

Bildung von Carboxamid: Das bromierte Thiophen wird dann mit 5-Chlor-2-methoxyanilin in Gegenwart eines Kupplungsgens wie N,N'-Dicyclohexylcarbodiimid (DCC) umgesetzt, um die Carboxamidbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und oft kontinuierliche Durchflussreaktoren und automatisierte Systeme beinhalten, um eine gleichmäßige Qualität sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-N-(5-Chlor-2-methoxyphenyl)-2-thiophencarboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte

Substitution: Bildung verschiedener substituierter Thiophene.

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung reduzierter Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in:

- Coupling Reactions : The compound can participate in coupling reactions to form new carbon-carbon bonds.

- Functionalization : Its reactive sites allow for further functionalization, leading to derivatives with tailored properties.

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of thiophene carboxamides possess antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Medicine

Due to its unique chemical structure, 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is being explored for:

- Drug Development : The compound's potential as a lead candidate for new therapeutic agents is under investigation. Its unique properties may allow it to interact with specific biological targets, making it suitable for further medicinal chemistry studies.

Industry

In industrial applications, this compound is utilized as:

- Intermediate in Synthesis : It serves as an intermediate in the production of other chemical compounds, particularly in the pharmaceutical industry.

- Material Development : Its unique properties may also be explored for developing new materials with specific functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity Study : A research project synthesized various thiophene derivatives, including 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide, demonstrating significant antibacterial activity against resistant strains .

- Anticancer Investigation : Another study focused on the anticancer properties of thiophene derivatives revealed that modifications could enhance their efficacy against different cancer cell lines. This suggests potential pathways for developing new anticancer therapies based on this compound .

Wirkmechanismus

The mechanism of action of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide

- Core Structure : Benzo[b]thiophene instead of thiophene.

- Substituents : 3-methoxyphenyl group.

- Molecular Formula: C₁₆H₁₂BrNO₂S.

- Key Differences : The benzo[b]thiophene core increases aromaticity and molecular weight compared to the simpler thiophene scaffold in the target compound. This modification likely enhances π-π stacking interactions but may reduce solubility .

(b) 5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide

- Core Structure : Thiophene with a 5-methylisoxazolyl substituent.

- Molecular Formula : C₉H₇BrN₂O₂S.

- This could improve target selectivity in enzyme inhibition .

(c) Chlorantraniliprole (Insecticide)

- Core Structure : Pyrazole ring instead of thiophene.

- Substituents : 4-chloro-2-methylphenyl and 3-chloropyridinyl groups.

- Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂.

- Key Differences: Chlorantraniliprole’s pyrazole core and additional chlorinated substituents contribute to its ryanodine receptor-modulating activity, a mechanism absent in thiophene-based analogs .

Physicochemical and Spectral Properties

- Key Observations: The target compound lacks reported spectral data, but analogs like the thieno[3,2-b]thiophene derivative show distinct NH and CN stretches in IR, suggesting similar hydrogen-bonding capabilities in the target molecule.

Biologische Aktivität

3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is C12H10BrClN2O2S. The compound features a bromine atom , a chloro group , a methoxy substituent on a phenyl ring, and a thiophene carboxamide moiety . These structural characteristics are pivotal in determining its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H10BrClN2O2S |

| Molecular Weight | 333.63 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Melting Point | Not specified in available literature |

Synthesis

The synthesis of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide typically involves multiple steps, including bromination, chlorination, and amidation processes. The specific methodologies may vary, but they often include:

- Bromination : Introduction of the bromine atom at the appropriate position using bromine in the presence of a catalyst.

- Chlorination : Substitution of hydrogen with chlorine on the phenyl ring.

- Amidation : Formation of the amide bond between the thiophene carboxylic acid and the amine derivative.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed potent activity against various bacterial strains, suggesting that this compound may also possess similar efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, it was evaluated against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, highlighting its potential as a lead compound for further development .

The mechanism by which 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide exerts its biological effects is believed to involve:

- Inhibition of specific enzymes or pathways crucial for cell proliferation.

- Induction of apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis or protein function in antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or thiophene rings can significantly influence potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances lipophilicity and cellular uptake |

| Chlorine | Modulates electronic properties affecting binding |

| Methoxy | Influences solubility and bioavailability |

Case Studies

- Anticancer Evaluation : A study involving various analogs of thiophene carboxamides showed promising anticancer activities against several cell lines. The analogs exhibited IC50 values ranging from 14.2 to 21.2 μM against A549 cells, indicating significant potential for further development .

- Antimicrobial Testing : In vitro tests revealed that compounds with similar structural features demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene or phenyl groups could enhance antimicrobial potency .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.